5-(2-Methoxyphenyl)furan-2-carbaldehyde
Overview
Description
5-(2-Methoxyphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O3. It is a solid substance used in various chemical reactions. The compound is characterized by a furan ring substituted with a 2-methoxyphenyl group and an aldehyde functional group at the 2-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde typically involves the reaction of 2-methoxybenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction conditions often involve heating the reactants in an inert atmosphere to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-(2-Methoxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Methoxyphenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methoxyphenyl)furan-2-carbaldehyde has several scientific research applications:
Antioxidant Activity: It exhibits antioxidant activity, particularly in the oxygen radical absorbing capacity (ORAC) assay, which is crucial for estimating phenolic content and antioxidant activities in plant foods.
Biological Studies: The compound has been synthesized and used in structure-activity studies, particularly in the context of adenosine antagonists.
Spectroscopic Analysis: Spectroscopic techniques have been employed for structural analysis, aiding in the synthesis of bioactive compounds.
Antitumor Properties: Derivatives of the compound have shown potential as antitumor agents, inhibiting the proliferation of tumor cells.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological studies, it has been shown to interact with adenosine receptors, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure with a methoxy group at the 4-position of the phenyl ring.
5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure with a fluorine atom at the 2-position of the phenyl ring.
Uniqueness
5-(2-Methoxyphenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring enhances its antioxidant properties and potential therapeutic applications.
Properties
IUPAC Name |
5-(2-methoxyphenyl)furan-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEVFNBSWIQVLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272084 | |
Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94078-20-3 | |
Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94078-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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